Cudraxanthone B
Description
Phytochemical Classification and General Overview of Xanthones
Xanthones are a class of secondary metabolites found in various organisms, including lichens, fungi, and higher plants. Structurally, they are characterized by a tricyclic system comprising two benzene (B151609) rings fused to a central γ-pyrone ring. The basic xanthone (B1684191) skeleton (9H-xanthen-9-one) possesses the molecular formula C₁₃H₈O₂ mdpi.comnih.govresearchgate.net. Natural xanthones exhibit considerable structural diversity due to various substituents, such as hydroxyl, methoxy (B1213986), and prenyl groups, attached to the core structure nih.govresearchgate.netnih.gov.
These compounds are broadly classified based on their structural features and substitution patterns. Major categories include:
Simple Oxygenated Xanthones: Characterized by hydroxyl and methoxy groups.
Glycosylated Xanthones: Where sugar moieties are attached via O- or C-glycosidic bonds.
Prenylated Xanthones: Featuring isoprenoid substituents.
Xanthonolignoids: Compounds containing both xanthone and lignan (B3055560) structures.
Bis-xanthones: Dimers of xanthone units.
Miscellaneous Xanthones: Including other structural variations mdpi.comnih.govresearchgate.netnih.gov.
The presence of these diverse functional groups and structural arrangements contributes to the wide array of biological activities associated with xanthones, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties nih.govresearchgate.netontosight.aiemerald.com.
Natural Origin and Botanical Source: Cudrania tricuspidata
Cudraxanthone B is primarily isolated from the roots and root bark of Cudrania tricuspidata (also known as Maclura tricuspidata), a deciduous thorny tree belonging to the Moraceae family rsc.orggrowables.orgresearchgate.netresearchgate.netsci-hub.seresearchgate.net. This plant species is native to East Asia, with its distribution extending across China, Korea, and Japan rsc.orggrowables.orgresearchgate.netsci-hub.se. Cudrania tricuspidata is also known by several common names, including cudrang, mandarin melon berry, silkworm thorn, storehouse bush, hariguwa, and che rsc.orggrowables.orgresearchgate.netsci-hub.se. The plant is a valuable source of various phytochemicals, with xanthones and flavonoids being identified as the major classes of active constituents rsc.orgresearchgate.netresearchgate.net.
Ethnobotanical Context and Traditional Applications of Source Plant
Cudrania tricuspidata has a long history of use in traditional medicine across East Asia, particularly in China and Korea rsc.orgresearchgate.netresearchgate.netscispace.comcaringsunshine.com. The plant, in its entirety—including roots, leaves, bark, stems, and fruits—has been employed to treat a wide range of ailments rsc.orgresearchgate.netresearchgate.netscispace.com.
Traditional applications include:
In China: The roots have been used as "Chuan-po-shi" in Traditional Chinese Medicine (TCM) for conditions such as gonorrhea, rheumatism, jaundice, boils, scabies, bruising, and dysmenorrhea. The root bark has been utilized for lumbago, hemoptysis, and contusions, while roots and stems have been applied to treat digestive tract tumors rsc.orgscispace.com.
In Korea: C. tricuspidata is recognized as a folk remedy against cancer and has been documented in classical texts like the Donguibogam (1613 A.D.) for treating eczema, mumps, tuberculosis, contusions, and acute arthritis rsc.orgresearchgate.netscispace.com.
General Uses: The plant has also been used for its anti-inflammatory and antioxidant properties rsc.orgresearchgate.netresearchgate.netscispace.com. Its stems, containing a reddish-yellow dye, were historically used for coloring imperial garments, and its fruits are consumed as food and processed into juices and beverages rsc.org.
Historical Isolation and Initial Characterization of this compound
The isolation of this compound from Cudrania tricuspidata is part of broader research into the plant's rich phytochemical profile. Studies have identified several xanthone derivatives from the root bark of C. tricuspidata, including Cudraxanthones A, B, C, and D, as well as Macluraxanthone B and Cudraxanthone L researchgate.netnih.gov.
Initial characterization of this compound has established its chemical identity and properties. It is classified as a prenylated xanthone researchgate.netscispace.comnih.gov. The molecular formula for this compound has been determined as C₂₃H₂₂O₆, with a molecular weight of approximately 394.4 g/mol biosynth.comchemfarms.com. Its structure features a xanthone backbone with various substituents, contributing to its potential bioactivity ontosight.aibiosynth.com.
Compound List:
this compound
Xanthone
Macluraxanthone B
Cudraxanthone L
Cudraxanthones A, C, D
Brasixanthone B
Cudratricusxanthones B, D, F
Cudracuspixanthone A
Cudraxanthone E
Cudraxanthone G
Cudraxanthones D, L, M
Cudratricusxanthones B–E
Cudraxanthones D, L, M
Macluraxanthones B, C
Cudracuspixanthone A
Cudraxanthone C
Cudraxanthone D
Cudraxanthone E
Cudraxanthone G
Cudraxanthone L
Cudraxanthone M
Cudraxanthone Q
Brasixanthone B
2,3,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)-5-(2-methylbut-3-en-2-yl)-9H-xanthen-9-one
5-hydroxy-2-methoxyxanthone
1,5-dihydroxy-2-methoxyxanthone
2-deprenyl rheediaxanthone B
Isojacareubin
Calycinoxanthone D
Mangiferin
Gentisin
Hyperixanthone A
α-Mangostin
Gambogic acid
Swertianolin
Scandenolone
Cudraflavone B
Gericudranin E
Amentoflavone
Apigenin
(-)-Arctigenin
5,7-Dihydroxyflavone
Eupafolin
Isorhamnetin
Kaempferol
Kanzonol C
Licoflavone B
Piperlongumine
(+)-trans-Taxifolin
Corosolic acid
Cauloside A
3-(4-Hydroxyphenyl)-5-hydroxy-8,8-dimethyl-4H,8H-benzo[1,2-B:3,4-B']dipyran-4-one
Naringenin
Solcitinib (GSK2586184A)
PKUMDL-WQ-2101
PCI-32765 (Ibrutinib)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-6-22(2,3)18-13(25)9-12(24)17-19(27)16-11-7-8-23(4,5)29-20(11)14(26)10-15(16)28-21(17)18/h6-10,24-26H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKVKWVNUSOTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C(=C(C=C4O)O)C(C)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Purification Methodologies of Cudraxanthone B
Chromatographic Separation Strategies
Counter-Current Chromatography Techniques
Counter-current chromatography (CCC) and its advanced variants, HSCCC and HPCPC, represent powerful separation techniques in natural product chemistry. These methods are based on liquid-liquid partitioning, eliminating the irreversible adsorption issues associated with solid stationary phases used in traditional chromatography tautobiotech.comrotachrom.com. This characteristic makes them particularly suitable for isolating sensitive or strongly adsorbing compounds.
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that employs a specialized rotor system to create a large interfacial area between two immiscible liquid phases, thereby enhancing separation efficiency tautobiotech.comresearchgate.netglobalresearchonline.net. Unlike conventional column chromatography, HSCCC utilizes liquid stationary and mobile phases, which prevents sample loss due to irreversible adsorption and allows for higher recovery rates tautobiotech.comresearchgate.net.
The technique operates by spinning a series of interconnected chambers at high speed, retaining the stationary phase through centrifugal force. The mobile phase, containing the sample, is then pumped through this system. Separation occurs based on the differential partitioning of compounds between the two liquid phases, dictated by their partition coefficients (Kd) tautobiotech.comrotachrom.com. HSCCC is recognized for its cost-effectiveness, high resolution, and ability to handle a wide range of samples, from milligrams to grams tautobiotech.comglobalresearchonline.net.
While specific published protocols detailing the isolation of Cudraxanthone B using HSCCC were not extensively found in the provided literature, HSCCC has been successfully applied to the isolation of various xanthones and other natural products from plant extracts researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, solvent systems composed of hexane–ethyl acetate (B1210297)–methanol (B129727)–water mixtures have been employed for the separation of related compounds researchgate.netresearchgate.net. The versatility of HSCCC in selecting appropriate biphasic solvent systems allows for fine-tuning the separation of complex mixtures, making it a valuable tool for isolating compounds like this compound from crude plant extracts.
High-Performance Centrifugal Partition Chromatography (HPCPC)
High-Performance Centrifugal Partition Chromatography (HPCPC) is an advanced evolution of CCC that further optimizes the separation process through enhanced instrumentation and methodology ontosight.airesearchgate.netbene-technology.com. Similar to HSCCC, HPCPC is a support-free liquid-liquid chromatography technique, leveraging centrifugal force to immobilize the stationary phase within a series of precisely engineered partition channels ontosight.aibene-technology.com.
Key advantages of HPCPC include its ability to achieve high separation efficiency, scalability from milligram to multigram quantities, and flexibility in selecting solvent systems to modify selectivity ontosight.aibene-technology.com. The absence of a solid stationary phase circumvents issues like irreversible adsorption and column clogging, leading to higher sample recovery and reduced maintenance bene-technology.com. Furthermore, HPCPC often demonstrates reduced solvent consumption compared to traditional preparative chromatography, aligning with greener chemistry principles bene-technology.com.
Although direct applications of HPCPC specifically for this compound are not detailed in the reviewed literature, the technique is widely recognized for its efficacy in purifying natural products, including complex phenolic compounds and xanthones from various plant sources ontosight.ai. Its principles and advantages make it a highly relevant and powerful method for achieving high-purity isolates of compounds like this compound.
Synthetic Approaches to Cudraxanthone B
Total Synthesis Strategies
The total synthesis of a natural product like Cudraxanthone B involves the complete construction of the molecule from simple, commercially available starting materials. wikipedia.org The approaches to its synthesis are primarily linear, involving a step-by-step assembly of the molecular framework. sathyabama.ac.inkccollege.ac.in
Established Linear Synthetic Routes
Another general approach to xanthone (B1684191) synthesis that provides a basis for constructing molecules like this compound involves the acylation of a substituted benzoyl chloride with a phenolic derivative, followed by an intramolecular cyclization to form the xanthone core. core.ac.uk This method, while not a direct synthesis of this compound, establishes a foundational strategy for building the central tricyclic system.
Yield Optimization in Total Synthesis
The table below summarizes the key aspects of the established linear synthesis of this compound.
| Starting Material | Number of Steps | Overall Yield | Key Reactions |
| 2,4-Dihydroxybenzoic acid | 8 | 3.1% | Claisen rearrangement, Demethylation |
Key Synthetic Steps and Reaction Mechanisms
The successful synthesis of this compound relies on a series of carefully chosen chemical reactions. The following subsections detail some of the most critical transformations and their underlying mechanisms.
Hydroxyl Group Protection Methodologies
In the synthesis of polyoxygenated molecules like this compound, the selective protection of hydroxyl groups is essential to prevent unwanted side reactions. up.pt The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal at a later stage.
Commonly used protecting groups for hydroxyl functions in xanthone synthesis include methoxymethyl (MOM) ethers. nih.gov For example, salicylaldehyde (B1680747) can be protected by reacting it with MOM-Cl in the presence of a base like sodium hydride. nih.gov This strategy allows for subsequent reactions to be carried out on other parts of the molecule without affecting the protected hydroxyl group. The removal of such protecting groups is typically achieved under acidic conditions. nih.gov
Xanthone Core Formation via Rearrangement Reactions
The construction of the central xanthone core is a pivotal step in the synthesis. Rearrangement reactions are powerful tools for achieving this transformation. One notable example is the Claisen rearrangement, which was a key reaction in the total synthesis of this compound. sioc-journal.cn This pericyclic reaction involves the up.ptup.pt-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol, which can then be further manipulated to form the heterocyclic ring of the xanthone.
Another powerful method for forming the xanthone skeleton involves the Moore rearrangement. This reaction features an acetylide stitching step to unite a substituted squaric acid with a protected hydroxy benzaldehyde (B42025) derivative. The resulting intermediate undergoes a facile Moore rearrangement to deliver a hydroxymethyl aryl quinone, which can then be cyclized to form the xanthone core. nih.gov
The Fries rearrangement is another valuable tool, where a diaryl ester intermediate can be converted to a benzophenone (B1666685) intermediate, a precursor for the xanthone skeleton. mdpi.com Furthermore, the Smiles rearrangement can transform a diaryl ester into a diaryl ether intermediate, which can also lead to the xanthone structure. mdpi.com
Selective Demethylation for Hydroxyl Functionality Introduction
The final step in many xanthone syntheses, including that of this compound, is the selective demethylation of methoxy (B1213986) groups to introduce the desired hydroxyl functionalities. sioc-journal.cnrsc.org This step is critical for achieving the final structure of the natural product.
A common reagent used for this purpose is aluminum trichloride (B1173362) (AlCl₃) in the presence of a base like pyridine. sioc-journal.cn This Lewis acid facilitates the cleavage of the methyl-oxygen bond. The selectivity of demethylation can often be controlled by the reaction conditions and the electronic properties of the methoxy groups. For instance, methoxy groups ortho to a carbonyl group are often more susceptible to demethylation. rsc.orgwits.ac.za In some cases, aqueous piperidine (B6355638) has been used for both cyclization and selective demethylation in a single step. rsc.org
Chemical Modifications and Derivatization Studies
Chemical modification and derivatization are crucial strategies in medicinal chemistry for optimizing the therapeutic potential of natural products. This process involves the chemical transformation of a lead compound, such as this compound, to generate a library of related analogues or derivatives. The primary goals of these modifications are to enhance biological activity, improve pharmacokinetic properties like solubility and bioavailability, and elucidate structure-activity relationships (SAR). The xanthone scaffold, with its tricyclic core, offers multiple sites for chemical modification, and the nature and position of substituents can significantly influence the compound's biological effects. mdpi.com
While this compound has been the subject of various biological investigations, the scientific literature does not extensively detail specific synthetic derivatization studies starting from this particular molecule. researchgate.netresearchgate.netnih.gov Research has often focused on isolating and evaluating the bioactivity of naturally occurring xanthones from sources like Cudrania tricuspidata. rsc.orgrsc.org However, the exploration of derivatives of other compounds from this plant provides insight into the potential for such modifications. For instance, a series of derivatives were synthesized from gericudranin A, another compound isolated from C. tricuspidata, with some of these derivatives showing strong cytotoxicity against several cancer cell lines. rsc.org This underscores the value of structural modification for enhancing the bioactivity of compounds from this species.
The study of naturally occurring analogues of this compound provides foundational knowledge for future synthetic derivatization efforts. By comparing the biological activities of structurally similar xanthones isolated from the same source, researchers can identify key structural motifs responsible for their effects. This information is invaluable for designing synthetic derivatives with potentially superior properties. For example, comparing the cytotoxic profiles of various cudraxanthones against different cancer cell lines helps to build a preliminary understanding of their structure-activity relationships. mdpi.comresearchgate.net
The table below presents data on the cytotoxic activity of several naturally occurring xanthone derivatives, illustrating the variance in biological activity associated with different substitution patterns on the xanthone core.
| Compound Name | Cell Line | Biological Activity (IC₅₀) |
| Cudraxanthone I | MDA-MB-231 BCRP (Breast Cancer) | 2.78 µM |
| U87MG (Human Glioblastoma) | 22.49 µM | |
| 8-Hydroxycudraxanthone | CCRF-CEM (Leukemia) | 7.15 µM |
| U87MG (Human Glioblastoma) | 53.85 µM | |
| Macluraxanthone B | SK-OV-3 (Ovarian Cancer) | 4.24 µM |
| Cudraxanthone L | SK-OV-3 (Ovarian Cancer) | 4.72 µM |
This table is interactive. Data derived from studies on naturally occurring xanthone derivatives, highlighting how minor structural differences can significantly impact cytotoxic potency. mdpi.comsci-hub.se
Future research focused on the targeted chemical modification of this compound could involve reactions such as alkylation, acylation, or glycosylation at its hydroxyl groups. These modifications could potentially alter the compound's lipophilicity, cell permeability, and interaction with biological targets, leading to the development of novel therapeutic agents.
Biosynthesis of Cudraxanthone B
General Pathways for Xanthone (B1684191) Biosynthesis in Plants
The fundamental scaffold of xanthones, known as a dibenzo-γ-pyrone, is the product of a mixed biosynthetic origin, drawing precursors from two primary metabolic pathways in higher plants: the shikimate pathway and the acetate (B1210297) pathway. nih.govnih.gov This dual contribution is a hallmark of xanthone formation and dictates the origin of its distinct aromatic rings. nih.gov The A-ring of the xanthone structure is derived from the acetate pathway, while the B-ring originates from the shikimate pathway. nih.gov
| Pathway | Contribution to Xanthone Core |
| Shikimate Pathway | Forms the B-ring of the xanthone scaffold. |
| Acetate Pathway | Forms the A-ring of the xanthone scaffold. |
The shikimate pathway is a crucial route in plant metabolism that links carbohydrate metabolism to the biosynthesis of aromatic compounds. frontiersin.org It begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate). nih.gov Through a series of enzymatic steps, this pathway produces key aromatic molecules, including the amino acid L-phenylalanine and other benzoic acid derivatives, which serve as the foundational components for the B-ring of the xanthone structure. nih.govresearchgate.net
The acetate pathway, also referred to as the polyketide pathway, is responsible for constructing the A-ring. This process involves the sequential condensation of small carboxylic acid units, typically three molecules of malonyl-CoA, onto a starter molecule provided by the shikimate pathway. This chain-building mechanism, catalyzed by a polyketide synthase-like enzyme, results in a polyketide chain that subsequently undergoes intramolecular cyclization and aromatization to form the fully assembled A-ring of the xanthone core. nih.govnih.gov
Specific Precursors and Intermediate Metabolites
The convergence of the shikimate and acetate pathways leads to the formation of a central intermediate: a benzophenone (B1666685) derivative. nih.gov The key intermediate in the biosynthesis of most plant xanthones is 2,3′,4,6-tetrahydroxybenzophenone. nih.govnih.gov This molecule is formed by the condensation of a shikimate-derived unit (such as benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS). nih.gov
Following its formation, this benzophenone intermediate undergoes a regioselective oxidative cyclization. This critical step, mediated by a cytochrome P450-dependent monooxygenase, forms the central oxygen-containing pyrone ring, thereby establishing the core xanthone scaffold. researchgate.net This cyclization can result in two primary xanthone precursors, 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which serve as the foundational structures for further modification and diversification, ultimately leading to complex xanthones like Cudraxanthone B. nih.govfrontiersin.org
| Precursor/Intermediate | Role in Biosynthesis |
| Phosphoenolpyruvate & Erythrose 4-phosphate | Initial precursors for the Shikimate Pathway. |
| L-Phenylalanine / 3-Hydroxybenzoic acid | Shikimate-derived starter units. |
| Malonyl-CoA | Acetate-derived extender units for the A-ring. |
| 2,3′,4,6-Tetrahydroxybenzophenone | Central benzophenone intermediate. |
| 1,3,5-THX or 1,3,7-THX | Core xanthone scaffolds for further modification. |
Enzymatic Transformations in Prenylated Xanthone Formation
This compound is characterized by the presence of two isoprenyl (prenyl) groups attached to its xanthone core. nih.gov This structural feature significantly contributes to the diversity and biological activity of xanthones. The addition of these prenyl groups is a post-synthesis modification of the xanthone scaffold and is catalyzed by a class of enzymes known as prenyltransferases (PTs). wikipedia.orgnih.gov
These enzymes facilitate an electrophilic substitution reaction, transferring a five-carbon dimethylallyl group from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to electron-rich positions on the aromatic rings of the xanthone acceptor. nih.gov Aromatic prenyltransferases (aPTs) are often membrane-bound proteins and can exhibit remarkable specificity for both the substrate (the xanthone core) and the position of prenylation. nih.govpnas.org The formation of this compound requires at least two distinct prenylation events on the xanthone precursor, catalyzed by one or more specific prenyltransferases. nih.gov
| Enzyme Class | Function |
| Benzophenone Synthase (BPS) | Catalyzes the condensation of shikimate- and acetate-derived precursors to form the benzophenone intermediate. |
| Cytochrome P450 Monooxygenase | Mediates the oxidative cyclization of the benzophenone intermediate to form the core xanthone scaffold. |
| Aromatic Prenyltransferase (aPT) | Transfers prenyl groups from DMAPP to the xanthone core to form prenylated xanthones like this compound. |
Phenylalanine-Dependent and Phenylalanine-Independent Biosynthetic Routes
The entry into the xanthone biosynthetic pathway from the shikimate pathway can occur via two distinct routes, which are often specific to different plant families. nih.govnih.gov
The phenylalanine-dependent pathway is prominently observed in the Hypericaceae family. nih.gov In this route, the shikimate pathway proceeds to the formation of L-phenylalanine. This amino acid is then acted upon by the enzyme phenylalanine ammonia-lyase (PAL), the first committed step in the phenylpropanoid pathway, to produce trans-cinnamic acid. nih.gov Further enzymatic modifications convert cinnamic acid into benzoyl-CoA, which serves as the starter molecule for benzophenone synthase. nih.gov
Conversely, the phenylalanine-independent pathway , utilized by plants in the Gentianaceae family, represents a more direct route. nih.gov This pathway bypasses L-phenylalanine and cinnamic acid altogether. nih.gov Instead, an earlier intermediate of the shikimate pathway is converted directly to 3-hydroxybenzoic acid. This molecule is then activated to 3-hydroxybenzoyl-CoA, which subsequently enters the benzophenone synthase reaction. nih.govnih.gov While the precise route utilized by Cudrania tricuspidata (Moraceae) for the biosynthesis of this compound has not been definitively elucidated, it would follow one of these two fundamental strategies for producing the necessary shikimate-derived precursor.
Pharmacological Activities and Preclinical Efficacy of Cudraxanthone B
Antiplatelet Activity
Cudraxanthone B has demonstrated notable effects on platelet function in preclinical models, suggesting a potential role in modulating thrombosis.
Inhibition of Platelet Aggregation in In Vitro Models
In vitro studies have shown that this compound can inhibit human platelet aggregation induced by various agonists. knu.ac.krresearchgate.net Research indicates that the compound effectively suppresses collagen-induced platelet aggregation. knu.ac.krresearchgate.net Further investigations have explored its effects on aggregation stimulated by other agents such as thrombin and U46619, a thromboxane (B8750289) A2 analog. researchgate.net The inhibitory effect of this compound on collagen-induced human platelet aggregation has been quantified, with a reported half-maximal inhibitory concentration (IC50) value. researchgate.net These studies suggest that this compound's antiplatelet activity is linked to the inhibition of calcium mobilization ([Ca2+]i) and αIIbβ3 activation, without causing cytotoxicity to the platelets. knu.ac.krresearchgate.net
Table 1: Effect of this compound on Platelet Aggregation
| Agonist | Effect of this compound | Key Findings |
| Collagen | Inhibition of platelet aggregation knu.ac.krresearchgate.net | IC50 value determined researchgate.net |
| Thrombin | Inhibition of platelet aggregation researchgate.net | - |
| U46619 | Inhibition of platelet aggregation researchgate.net | - |
Modulation of Clot Retraction
This compound has been found to suppress clot retraction. knu.ac.krresearchgate.net This process, crucial for the stabilization of blood clots, is influenced by platelet function. The inhibitory effect of this compound on clot retraction further supports its potential as a modulator of thrombosis. knu.ac.kr This action is believed to be connected to its ability to inhibit inside-out signaling through the integrin αIIbβ3 receptor, a key step in the coagulation cascade.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various cellular and preclinical models, highlighting its potential to mitigate inflammatory processes.
Suppression of Pro-inflammatory Cytokine Production in Cellular Models
Research has shown that related xanthone (B1684191) compounds from Cudrania tricuspidata can suppress the production of pro-inflammatory mediators. For instance, Cudratricusxanthone A has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, Macluraxanthone B significantly inhibited the LPS-stimulated production of interleukin-6 (IL-6) and TNF-α in RAW264.7 and BV2 cells. researchgate.net Another compound, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone, reduced the production of IL-6 and TNF-α in LPS-stimulated RAW 264.7 and BV2 cells. mdpi.com These findings suggest that xanthones, as a class of compounds, can modulate the inflammatory response by downregulating the expression of key pro-inflammatory cytokines.
Table 2: Effect of Related Xanthones on Pro-inflammatory Cytokine Production
| Compound | Cellular Model | Pro-inflammatory Cytokines Inhibited |
| Cudratricusxanthone A | LPS-stimulated macrophages | TNF-α, IL-1β nih.gov |
| Macluraxanthone B | LPS-stimulated RAW264.7 and BV2 cells | IL-6, TNF-α researchgate.net |
| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | LPS-stimulated RAW 264.7 and BV2 cells | IL-6, TNF-α mdpi.com |
Mitigation of Inflammation Markers in Neuroinflammation Models
Studies on related xanthones have provided insights into their potential effects on neuroinflammation. Cudratricusxanthone A, isolated from Cudrania tricuspidata, has been shown to inhibit lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia. nih.gov This compound suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decreased the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, it reduced the production of TNF-α, IL-1β, and IL-12. nih.gov The mechanism of action involves the inhibition of the NF-κB and p38 MAPK pathways. nih.gov These findings suggest that xanthones like this compound could potentially mitigate neuroinflammatory processes by targeting key signaling pathways and reducing the production of inflammatory mediators in microglial cells.
Anticancer and Cytotoxic Potential
The cytotoxic effects of xanthones, including compounds structurally related to this compound, have been evaluated against various cancer cell lines. Studies have investigated the cytotoxicity of compounds such as morusignin I, 8-hydroxycudraxanthone G, and cudraxanthone I against a panel of sensitive and multidrug-resistant cancer cell lines. nih.govresearchgate.net These studies have determined the half-maximal inhibitory concentration (IC50) values for these compounds against different cancer cell lines, indicating their potential to inhibit cancer cell proliferation. nih.gov For example, cudraxanthone I demonstrated IC50 values ranging from 2.78 μM to 22.49 μM against various cancer cell lines. nih.gov The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net Another related compound, Cudraxanthone H, has been shown to induce growth inhibition and apoptosis in oral squamous cell carcinoma cells. worldscientific.com
Table 3: Cytotoxic Activity of Related Xanthones Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value |
| Cudraxanthone I | Breast cancer MDA-MB231 BCRP cells | 2.78 μM nih.gov |
| Cudraxanthone I | Human glioblastoma U87MG cells | 22.49 μM nih.gov |
| Morusignin I | Leukemia CCRF-CEM cells | 7.15 μM nih.gov |
| Morusignin I | Human glioblastoma U87MG.ΔEGFR cells | 53.85 μM nih.gov |
| 8-hydroxycudraxanthone G | Leukemia CCRF-CEM cells | 16.65 μM nih.gov |
| 8-hydroxycudraxanthone G | Hepatocarcinoma HepG2 cells | 70.38 μM nih.gov |
Induction of Apoptosis in Cancer Cell Lines
There is currently no scientific evidence available from preclinical studies to suggest that this compound induces apoptosis in cancer cell lines. Research on other xanthones isolated from Cudrania tricuspidata, such as Cudraxanthone H and Isocudraxanthone K, has demonstrated pro-apoptotic effects in various cancer cell models. nih.govnih.gov However, similar investigations into the specific activity of this compound have not been reported in the available scientific literature.
Inhibition of Cancer Cell Proliferation
Similar to the induction of apoptosis, there is a lack of published research data on the effects of this compound on the inhibition of cancer cell proliferation. While related compounds have shown anti-proliferative activities, the specific effects of this compound on cancer cell growth have not been documented. worldscientific.comworldscientific.com
Neuroprotective Properties
Protection Against Neurotoxicity in Neuronal Cell Models
There are no available scientific studies that have investigated or demonstrated the neuroprotective properties of this compound. Research on other constituents of Cudrania tricuspidata has indicated potential neuroprotective effects against neurotoxicity in neuronal cell models, but these findings are not specific to this compound. nih.govnih.gov
Hepatoprotective Activity
Protection of Hepatic Cells from Toxin-Induced Damage
This compound was isolated during a bioassay-guided fractionation of a methanol (B129727) extract from the root barks of Cudrania tricuspidata aimed at identifying hepatoprotective compounds. nih.gov In a study assessing the protective effects of isolated compounds against tacrine-induced cytotoxicity in Hep G2 cells, a human liver cancer cell line, several other compounds from the same extract demonstrated significant hepatoprotective activity. nih.gov
However, the study did not report any data on the hepatoprotective effects of this compound itself. The table below summarizes the findings for the compounds that were reported to have hepatoprotective activity in this study.
| Compound | EC50 (µM) against Tacrine-Induced Cytotoxicity in Hep G2 Cells |
| Gerontoxanthone A | 125.9 ± 1.5 |
| Cudraflavone B | 37.39 ± 0.4 |
| Gericudranin E | 39.87 ± 0.7 |
| Silybin (Positive Control) | 84.76 ± 0.5 |
| Data from An R-B, et al. (2006). nih.gov |
It is important to note that while this compound was identified in this study, its potential to protect hepatic cells from toxin-induced damage was not quantified or reported. nih.gov
Antimicrobial Activity
There is no scientific literature available that has evaluated the antimicrobial activity of this compound against pathogenic bacteria or fungi. While xanthones as a chemical class are known to include compounds with antimicrobial properties, specific data for this compound is not available.
Antimicrobial Effects Against Specific Microorganisms
Research into the specific antimicrobial spectrum of this compound is ongoing. General studies on xanthones have shown activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species. For instance, certain xanthone compounds have exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a defined panel of microorganisms, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Candida albicans, are not yet extensively documented in publicly available scientific literature. The structural characteristics of xanthones, including the presence of hydroxyl and prenyl groups, are thought to contribute to their antimicrobial properties by mechanisms that may involve disruption of microbial cell membranes and inhibition of essential enzymes. nih.govresearchgate.net Further targeted studies are required to definitively establish the antimicrobial profile and potency of this compound against these specific pathogens.
Antidiabetic Activity
The potential of natural compounds to manage hyperglycemia is a significant area of pharmacological research. Xanthones, as a class, have been investigated for their antidiabetic properties, with a key focus on their ability to modulate enzymes involved in carbohydrate metabolism.
Modulation of Enzyme Activity Relevant to Diabetes Pathophysiology
One of the primary mechanisms by which certain compounds exert antidiabetic effects is through the inhibition of key digestive enzymes such as α-glucosidase and α-amylase. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia.
Studies on extracts from Cudrania tricuspidata, a source of this compound, have demonstrated α-glucosidase inhibitory activity. nih.gov While specific IC50 values for this compound against α-glucosidase and α-amylase are not yet widely reported, the inhibitory potential of related xanthone compounds suggests that this compound may also contribute to this effect.
Another enzyme of interest in the context of diabetic complications is aldose reductase. This enzyme is part of the polyol pathway, which can become overactive during periods of hyperglycemia, leading to the accumulation of sorbitol in tissues and contributing to long-term complications such as neuropathy, retinopathy, and nephropathy. Inhibition of aldose reductase is therefore considered a promising therapeutic strategy. While there is research into the aldose reductase inhibitory potential of various natural compounds, specific data detailing the IC50 of this compound against this enzyme is not currently available in the reviewed literature. nih.govnih.gov
Antioxidant Activity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. The antioxidant properties of natural compounds like this compound are therefore of significant interest.
Radical Scavenging Potential
The ability of a compound to directly neutralize free radicals is a key measure of its antioxidant capacity. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Research on prenylated flavonoids isolated from the root bark of Cudrania tricuspidata, the plant family from which this compound is derived, has shown strong scavenging activity against the ABTS radical, with reported IC50 values of less than 10 µM. researchgate.net In contrast, the same study found these compounds to be inactive against the DPPH radical, with IC50 values greater than 300 µM. researchgate.net This selectivity in radical scavenging activity is an interesting characteristic of these compounds. While this study provides valuable insight, it is important to note that these results are for a group of related compounds, and further research is needed to determine the specific DPPH and ABTS radical scavenging IC50 values for isolated this compound.
Modulation of Endogenous Antioxidant Systems
In addition to direct radical scavenging, some compounds can exert antioxidant effects by upregulating the body's own defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).
Studies on compounds structurally related to this compound, isolated from the same plant source, provide strong indications of this mechanism of action. For instance, Cudratricusxanthone O has been shown to activate the Nrf2/HO-1 pathway. mdpi.com Similarly, Cudraflavone B has also been demonstrated to cause the nuclear accumulation of Nrf2. nih.gov These findings suggest that xanthones from Cudrania tricuspidata have the potential to modulate this critical antioxidant pathway. While direct evidence for this compound is still forthcoming, the activity of these closely related compounds makes it a plausible and important area for future investigation to determine if it can enhance the expression and activity of endogenous antioxidant enzymes like SOD and CAT.
Molecular Mechanisms of Action of Cudraxanthone B
Mechanisms Underlying Antiplatelet Effects
Cudraxanthone B's ability to suppress platelet activation and aggregation stems from its multifaceted interaction with critical intracellular signaling cascades. researchgate.netfrontiersin.org
Regulation of Intracellular Calcium Mobilization
A fundamental mechanism of this compound's antiplatelet activity is its ability to regulate intracellular calcium ([Ca²⁺]i) levels. Platelet activation is heavily dependent on the release of calcium from intracellular stores and its influx from the extracellular environment. researchgate.netresearcher.life this compound has been shown to significantly inhibit collagen-induced increases in [Ca²⁺]i mobilization in human platelets in a dose-dependent manner. researchgate.net This reduction in calcium availability is a key factor in preventing the downstream processes that lead to platelet aggregation. researchgate.net
Modulation of Glycoprotein (B1211001) IIb/IIIa (αIIb/β3) Activation
The final common pathway in platelet aggregation is the activation of the glycoprotein IIb/IIIa (αIIb/β3) receptor. wikipedia.orgnih.gov This receptor, upon activation, binds to fibrinogen, forming bridges between platelets. wikipedia.orgnih.gov this compound has been found to inhibit the activation of αIIb/β3. researchgate.netresearchgate.net This inhibitory action prevents the conformational change required for fibrinogen binding, thereby directly impeding platelet aggregation. researchgate.netnih.gov
Interference with Phospholipase Cγ2 Pathway
Phospholipase Cγ2 (PLCγ2) is a crucial enzyme in the signaling pathway initiated by collagen binding to its receptors on the platelet surface. scispace.comnih.gov Activation of PLCγ2 leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger calcium release and protein kinase C activation, respectively. While direct studies on this compound's effect on PLCγ2 are limited, its impact on downstream events like calcium mobilization suggests an interference with this pathway. researchgate.net The inhibition of signaling molecules upstream of or at the level of PLCγ2 is a likely contributor to its antiplatelet effects. researchgate.net
Inhibition of Thromboxane (B8750289) A2 Production via cPLA2 Phosphorylation and p38MAPK Activation
Thromboxane A2 (TXA2) is a potent platelet agonist and vasoconstrictor that is synthesized from arachidonic acid. nih.govwikipedia.org The release of arachidonic acid from the platelet membrane is catalyzed by cytosolic phospholipase A2 (cPLA2). The activity of cPLA2 is, in turn, regulated by phosphorylation, a process often mediated by p38 mitogen-activated protein kinase (p38MAPK). nih.govmdpi.comuu.nl this compound has been shown to inhibit the phosphorylation of both cPLA2 and p38MAPK in a dose-dependent manner in collagen-stimulated platelets. researchgate.net By suppressing the activation of this cPLA2/p38MAPK pathway, this compound effectively reduces the production of TXA2, thereby diminishing a key amplification loop in platelet activation. researchgate.netnih.gov
Table 1: Effect of this compound on Platelet Aggregation and Signaling Molecules
| Parameter | Agonist | Effect of this compound | IC₅₀ Value |
| Platelet Aggregation | Collagen | Significant Reduction | 27.8 μM researchgate.net |
| Platelet Aggregation | Thrombin | Reduced researchgate.net | Not Determined |
| Platelet Aggregation | U46619 (TXA₂ analogue) | Reduced researchgate.net | Not Determined |
| [Ca²⁺]i Mobilization | Collagen | Inhibited researchgate.net | Not Determined |
| cPLA₂ Phosphorylation | Collagen | Inhibited researchgate.net | Not Determined |
| p38MAPK Phosphorylation | Collagen | Inhibited researchgate.net | Not Determined |
IC₅₀: Half maximal inhibitory concentration. Data derived from studies on human platelets.
Impact on Fibrinogen Binding and Fibronectin Adhesion
Consistent with its inhibition of αIIb/β3 activation, this compound significantly reduces the binding of fibrinogen to activated platelets. researchgate.netfrontiersin.org This has been demonstrated through flow cytometry analysis, which showed a dose-dependent decrease in fibrinogen interaction with αIIb/β3 in the presence of this compound. researchgate.net Furthermore, αIIb/β3 also serves as a receptor for fibronectin, a protein crucial for platelet adhesion to the vascular endothelium. koreascience.krcellbiolabs.com this compound has been found to suppress collagen-stimulated fibronectin adhesion, further highlighting its role in preventing the initial steps of thrombus formation. researchgate.net
Mechanisms Underlying Anti-inflammatory Effects
This compound is a prenylated xanthone (B1684191) isolated from the root bark of Cudrania tricuspidata, a plant utilized in traditional medicine for various ailments, including inflammation. rsc.org Scientific investigations have identified this compound as one of the active constituents contributing to the anti-inflammatory profile of the plant extract. nih.govresearchgate.net The molecular mechanisms underpinning these effects involve the modulation of key signaling pathways and enzymes that are central to the inflammatory response.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammation, immunity, and cellular proliferation. Its activation leads to the transcription of numerous pro-inflammatory genes. While direct studies detailing the specific interaction of this compound with the NF-κB pathway are limited, research on extracts from Cudrania tricuspidata containing this compound has demonstrated significant inhibitory effects. nih.gov Extracts of the plant have been shown to suppress the activation of NF-κB in various cell models. nih.govresearchgate.net This inhibition is crucial for controlling the expression of downstream inflammatory mediators. For instance, studies on related compounds from the same plant, such as Cudraxanthone H, have shown that they exert anti-inflammatory and anticancer effects by directly inhibiting the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. researchgate.netnih.gov
Reduction of Inducible Nitric Oxide Synthase (iNOS) Expression
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key mediator in inflammation and host defense. nih.gov Overproduction of NO by iNOS can lead to tissue damage and is a hallmark of chronic inflammatory conditions. The anti-inflammatory activity of compounds is often associated with their ability to suppress iNOS expression. While this compound is recognized as an active anti-inflammatory agent from C. tricuspidata, specific studies on its direct effect on iNOS are not extensively detailed. nih.govresearchgate.net However, related flavonoids isolated from the same plant, such as cudraflavanone B, have been shown to effectively attenuate the production of nitric oxide by downregulating the expression of iNOS in lipopolysaccharide (LPS)-stimulated macrophage and microglia cells. nih.gov This suggests a common mechanistic pathway for compounds from this plant family.
Suppression of Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is another critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. medsci.org The expression of COX-2 is induced by inflammatory stimuli, and its inhibition is a primary target for anti-inflammatory drugs. Some evidence suggests that this compound contributes to the anti-inflammatory effects of its source plant by suppressing COX-2. Research on other compounds from C. tricuspidata supports this mechanism. For example, cudraflavanone B was found to inhibit prostaglandin (B15479496) E2 production by downregulating COX-2 expression in LPS-induced inflammatory cell models. nih.gov
Downregulation of MAPK/NFκB Activation
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a pivotal role in transducing extracellular signals to intracellular responses, including the activation of the NF-κB pathway and subsequent inflammation. The MAPK family includes key kinases like ERK, JNK, and p38. Inhibition of these pathways is a significant mechanism for controlling inflammation.
Extracts from Cudrania tricuspidata root, which contain this compound, have been demonstrated to ameliorate inflammatory responses by inhibiting the activation of MAPK and NF-κB signaling pathways. nih.gov Specifically, these extracts can decrease the phosphorylation of MAPKs such as p38, ERK, and JNK in response to inflammatory stimuli. nih.govresearchgate.net This action prevents the downstream activation of transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory cytokines. mdpi.com
| Mechanism | Target | Observed Effect (in related compounds or extracts) | Reference Cell/Model |
|---|---|---|---|
| NF-κB Inhibition | Nuclear Translocation of p65 | Prevented | Oral Squamous Carcinoma Cells (for Cudraxanthone H) researchgate.netnih.gov |
| iNOS Suppression | iNOS Protein Expression | Reduced | RAW264.7 and BV2 Cells (for Cudraflavanone B) nih.gov |
| COX-2 Suppression | COX-2 Protein Expression | Reduced | RAW264.7 and BV2 Cells (for Cudraflavanone B) nih.gov |
| MAPK Downregulation | Phosphorylation of p38, ERK, JNK | Inhibited | Human Kidney Cells (for C. tricuspidata extract) nih.gov |
Mechanisms Underlying Anticancer Effects
Beyond its anti-inflammatory properties, Cudrania tricuspidata and its constituent compounds are recognized for their potential in cancer therapy. rsc.orgsci-hub.se The xanthones isolated from this plant, including relatives of this compound, have shown cytotoxicity against various cancer cell lines. sci-hub.se
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. nih.gov The modulation of apoptotic signaling pathways is a key mechanism for the anticancer effects of natural compounds.
While specific research on the apoptosis-inducing effects of this compound is not widely available, studies on other xanthones from Cudrania tricuspidata provide insight into potential mechanisms. For example, Cudraxanthone H has been shown to induce apoptosis in oral squamous cell carcinoma cells. researchgate.netnih.gov This effect is associated with an increased percentage of cells in the sub-G1 phase of the cell cycle and is mediated by the inhibition of the NF-κB and PIN1 signaling pathways. researchgate.netnih.gov The modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is a central regulator of the mitochondrial apoptotic pathway and a common target for chemotherapeutic drugs. mdpi.com
| Compound | Cancer Cell Line | Apoptotic Mechanism | Key Findings |
|---|---|---|---|
| Cudraxanthone H | Oral Squamous Carcinoma (OSCC) | Induction of Apoptosis | Increased sub-G1 phase cells; Inhibition of NF-κB and PIN1 pathways. researchgate.netnih.gov |
| Euchrestaflavanone B | Human Cervical Cancer (HeLa) | Growth Inhibition | Inhibition of Caseinkinase II (CKII) activity. sci-hub.se |
| Macluraxanthone B | Ovarian Cancer (SK-OV-3) | Cytotoxicity | Effective against ovarian cancer cells with an IC50 value of 4.24 µM. sci-hub.se |
| Cudraxanthone L | Ovarian Cancer (SK-OV-3) | Cytotoxicity | Effective against ovarian cancer cells with an IC50 value of 4.72 µM. sci-hub.se |
Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
This compound is recognized for its inhibitory action against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a significant enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. It accomplishes this by dephosphorylating the insulin receptor and its substrates, which can lead to insulin resistance. frontiersin.orglibretexts.orgdntb.gov.ua The overexpression of PTP1B has been linked to type 2 diabetes, obesity, and several types of cancer. frontiersin.org Therefore, inhibitors of PTP1B, such as this compound, are considered promising therapeutic candidates for these conditions. frontiersin.org Research into natural compounds from the roots of Cudrania tricuspidata, the plant source of this compound, has identified prenylated xanthones as a potent class of PTP1B inhibitors. frontiersin.org
Mode of PTP1B Inhibition (e.g., Noncompetitive)
Kinetic studies on compounds structurally related to this compound, isolated from Cudrania tricuspidata, have revealed a noncompetitive mode of inhibition against PTP1B. frontiersin.orgnumberanalytics.com Noncompetitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme other than the active site. mdpi.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. libretexts.orgmdpi.com
In this mechanism, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. libretexts.orgnih.gov This action decreases the maximum velocity (Vmax) of the reaction, while the Michaelis constant (Km) remains unchanged. The Lineweaver-Burk plot for noncompetitive inhibition characteristically shows lines that intersect on the x-axis. libretexts.org The development of noncompetitive inhibitors is of particular interest as they may offer better selectivity compared to inhibitors that target the highly conserved active site of protein tyrosine phosphatases. frontiersin.org
**Table 1: PTP1B Inhibitory Activity of Compounds from Cudrania tricuspidata*** *This table presents the inhibitory concentrations (IC₅₀) for various compounds isolated from the same plant source as this compound, demonstrating the general potency of related xanthones and flavonoids against PTP1B. Data extracted from a study on PTP1B inhibitors from C. tricuspidata roots. frontiersin.org
| Compound | Type | IC₅₀ (µM) |
| Cudratricusxanthone N | Xanthone | 5.8 ± 0.2 |
| Cudratricusxanthone L | Xanthone | 10.3 ± 0.4 |
| Cudratricusxanthone A | Xanthone | 13.1 ± 0.5 |
| Macluraxanthone B | Xanthone | 14.5 ± 0.6 |
| Cudraflavone C | Flavonoid | 15.2 ± 0.7 |
| Cudraflavanone D | Flavanone | 16.4 ± 0.8 |
| Steppogenin | Flavanone | 25.3 ± 1.1 |
Interaction with Key Cancer-Related Receptors (e.g., Telomerase, Cyclin-Dependent Kinase-2)
As of the current scientific literature, there is no specific information available detailing the direct interaction of this compound with telomerase or Cyclin-Dependent Kinase-2 (CDK2). While related compounds from the Cudrania genus have been investigated for their effects on cancer cell cycles, direct binding or inhibitory data for this compound on these specific molecular targets has not been reported. preprints.org
Telomerase is a reverse transcriptase that maintains telomere length and is a key target in cancer therapy due to its high activity in the majority of cancer cells. cdkjournal.commdpi.comnih.gov Likewise, CDK2, a serine/threonine-protein kinase, is crucial for the G1-S phase transition of the cell cycle, and its inhibitors are actively being investigated for cancer treatment. mdpi.comuniprot.orgnih.gov Further research is required to determine if this compound exerts any of its anticancer effects through the modulation of telomerase or CDK2.
Mechanisms Underlying Antioxidant Effects
This compound exhibits antioxidant properties, which are attributed to its ability to modulate cellular defense pathways against oxidative stress. A primary mechanism responsible for these effects is the activation of the Nrf2-Keap1 signaling pathway. cdkjournal.com
Activation of Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical cellular defense mechanism against oxidative stress. aginganddisease.orgbiomolther.org Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation and keeping its levels low. frontiersin.orgmdpi.com When cells are exposed to oxidative stress, reactive cysteines in Keap1 are modified, causing a conformational change that disrupts the Keap1-Nrf2 interaction. frontiersin.orgaginganddisease.org
This disruption prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. aginganddisease.org In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. biomolther.org This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Studies on extracts from the Cudrania tricuspidata root, which contain this compound as an active anti-inflammatory and antioxidant component, have shown that they can upregulate the expression of Nrf2 and its downstream antioxidant enzymes. cdkjournal.com This suggests that this compound contributes to the cellular antioxidant response by activating the Nrf2-Keap1 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species and mitigate oxidative damage. cdkjournal.com
Analytical Methodologies for Cudraxanthone B Research
Quantitative Analysis Techniques
Quantitative analysis aims to determine the exact amount or concentration of Cudraxanthone B present in a sample. This is critical for pharmacokinetic studies, quality control of natural products, and efficacy assessments.
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
HPLC-ESI-MS/MS is a powerful and widely used technique for the quantitative analysis of complex mixtures, offering high sensitivity and specificity. It is particularly well-suited for analyzing natural products like this compound in biological matrices such as plasma.
A typical HPLC-ESI-MS/MS method for this compound involves a C18 reversed-phase column, a mobile phase consisting of an acidic aqueous solution (e.g., formic acid) and an organic solvent (e.g., methanol), and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM mode enhances selectivity by monitoring specific precursor-to-product ion transitions characteristic of the target analyte.
A validated method for this compound (CXB) in rat plasma utilized a Venusil XBP-PH C18 column. The mobile phase comprised 0.5% formic acid in methanol (B129727), delivered with a specific gradient elution. Detection was performed using an API-3000 instrument. The MRM mode was employed, monitoring the precursor/product ion transition of m/z 397.1/285.0 for this compound. An internal standard, Cudraxanthone H (m/z 381.6/269.2), was also monitored to improve quantification accuracy nih.gov.
Table 1: Typical HPLC-ESI-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Chromatographic Column | Venusil XBP-PH C18 | nih.gov |
| Mobile Phase A | 0.5% Formic Acid in Water | nih.gov |
| Mobile Phase B | Methanol | nih.gov |
| Detection Mode | Electrospray Ionization (ESI) in positive ion mode | nih.gov |
| Mass Spectrometer | API-3000 | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Analyte Transition | m/z 397.1 → 285.0 (this compound) | nih.gov |
| Internal Standard | Cudraxanthone H (m/z 381.6 → 269.2) | nih.gov |
| ESI Source Parameters (General) | Capillary voltage: 3300 V; Cone voltage: 12 V; Source temperature: 120 °C; Desolvation temperature: 350 °C; Cone gas flow: 40 L/h; Desolvation gas flow: 400 L/h | mdpi.com |
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte before chromatographic separation and detection. For biological samples like plasma, liquid-liquid extraction (LLE) is a common and effective technique.
In the analysis of this compound in rat plasma, liquid-liquid extraction was employed. This typically involves adding an organic solvent (or a mixture of solvents) to the plasma sample, which partitions the analyte into the organic phase. The organic layer is then separated, dried, and reconstituted in a suitable solvent for injection into the HPLC system nih.gov. Other extraction methods for plant-based samples might involve solvent extraction using methanol or ethanol, sometimes acidified, followed by partitioning with solvents like hexane, dichloromethane, or ethyl acetate (B1210297) to isolate specific compound classes mdpi.com.
Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
UPLC-Q-TOF-MS is an advanced analytical technique that combines the speed and resolution of Ultra-Performance Liquid Chromatography (UPLC) with the high mass accuracy and sensitivity of Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry. This combination is particularly valuable for identifying and characterizing unknown compounds, elucidating structures, and performing metabolomic studies of complex natural product extracts.
While specific UPLC-Q-TOF-MS methods for this compound are not extensively detailed in the provided search results, the technique is recognized for its ability to provide accurate mass measurements, enabling the determination of elemental compositions of compounds within intricate mixtures. This capability is vital for confirming the identity of this compound and identifying related or degradation products in plant extracts or biological samples waters.comfrontiersin.orgrsc.orgresearchgate.netmdpi.com. UPLC-Q-TOF-MS offers enhanced chromatographic resolution and sensitivity compared to traditional HPLC, facilitating the detection of low-abundance compounds and providing more comprehensive phytochemical profiles waters.comfrontiersin.org.
Method Validation Parameters (Linearity, Precision, Specificity, Limits of Quantification)
Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. Key parameters evaluated include linearity, precision, accuracy, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
For a quantitative HPLC-ESI-MS/MS method developed for this compound in rat plasma, several validation parameters were assessed:
Linearity: Standard curves demonstrated linearity over a concentration range of 1-500 ng/mL for this compound in rat plasma nih.gov.
Accuracy: Intra- and inter-batch accuracy values ranged from 89.4% to 99.5% and 89.4% to 100.8%, respectively, across four different concentrations nih.gov.
Precision: The relative standard deviations (RSDs) for the method were reported to be less than 7.92% nih.gov.
Limit of Quantification (LOQ): The LOQ for this compound was determined to be 1.0 ng/mL, using 100 µL of plasma nih.gov.
Extraction Recovery: Average extraction recoveries for this compound ranged from 80.1% to 95.4% at various concentrations (2, 50, and 500 ng/mL) nih.gov.
These parameters collectively confirm the reliability and suitability of the method for quantifying this compound in biological samples eirgenix.comscielo.br.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value/Description | Source |
| Linearity Range | 1-500 ng/mL (in rat plasma) | nih.gov |
| Intra-batch Accuracy | 89.4-99.5% | nih.gov |
| Inter-batch Accuracy | 89.4-100.8% | nih.gov |
| Precision (RSD) | < 7.92% | nih.gov |
| Limit of Quantification (LOQ) | 1.0 ng/mL (using 100 µL plasma) | nih.gov |
| Extraction Recovery | 80.1-95.4% (at 2, 50, 500 ng/mL) | nih.gov |
Other Relevant Analytical Techniques in Natural Product Research
Beyond HPLC-MS/MS and UPLC-Q-TOF-MS, several other analytical techniques are instrumental in the comprehensive study of natural products like this compound, primarily for isolation, structure elucidation, and initial screening.
Chromatographic Techniques: Various forms of chromatography are essential for isolating compounds from complex plant extracts. These include:
Column Chromatography: A classical technique using stationary phases like silica (B1680970) gel or polyamide for separating compounds based on their polarity researchgate.net.
Flash Chromatography: A faster version of column chromatography, often used for purifying larger quantities of compounds jyoungpharm.org.
Semi-preparative High-Performance Liquid Chromatography (Semi-prep HPLC): Used for purifying isolated compounds to a higher degree of purity, often in milligram quantities researchgate.net.
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC): Useful for rapid screening, monitoring chromatographic separations, and initial identification of compounds jyoungpharm.orgsemanticscholar.org.
Spectroscopic Techniques: These methods are vital for elucidating the chemical structure of isolated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are indispensable for determining the detailed structure, connectivity, and stereochemistry of molecules like this compound researchgate.net.
Mass Spectrometry (MS): Beyond hyphenated techniques, standalone MS (e.g., ESI-MS, APCI-MS) can provide molecular weight information and fragmentation patterns that aid in structural identification researchgate.net.
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about functional groups present in the molecule jyoungpharm.org.
UV-Visible Spectroscopy: Often used in conjunction with HPLC for detection and can provide information about chromophores within the molecule semanticscholar.org.
These techniques, when used in combination, provide a comprehensive analytical strategy for the thorough investigation of this compound from its source materials to its behavior in biological systems.
Compound List:
this compound
Cudraxanthone H
Cudraxanthone A
Cudraxanthone C
Cudraxanthone D
Cudraxanthone E
Cudraxanthone F
Cudraxanthone G
Cudraxanthone L
Cudraxanthone T
Cudraxanthone U
Cudratricusxanthone A
Cudratricusxanthone B
Cudratricusxanthone E
Cudratricusxanthone O
Cudratricusxanthone P
Macluraxanthone B
O-Methylcudratrixanthone G
Deprenylrheediaxanthone B
5,7-Dihydroxychromone
Demethylsuberosin
3-O-methylcudraxanthone G
1,3,7-Trihydroxy-4-(1,1-dimethyl-2-propenyl)-5,6-(2,2-dimethylchromeno)-xanthone
Catecholic xanthones
Chlorogenic acid
Rutin
Kaempferol
Gallocatechin
Gallic acid
Epigallocatechin
Theophylline
Puerarin
Phlorizin
Phloretin
Betanin
Vulgaxanthin I
3′,4′,7-trihydroxyflavone
Isorhainetin
Vitexin
Apigenin
Preclinical Efficacy Models and Translational Considerations for Cudraxanthone B Research
Utility of In Vitro Models in Preclinical Assessment
In vitro models are indispensable tools in the initial phases of preclinical research, offering a controlled environment to assess the biological activity of compounds like Cudraxanthone B. These models, which involve studies on cells or tissues outside of a living organism, provide crucial data on cytotoxicity, pharmacological activity, and mechanisms of action before advancing to more complex and costly in vivo studies. numberanalytics.com
Traditional 2D Cell Cultures
Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, have long been a foundational method in drug discovery and cancer research. ijbs.comfrontiersin.org This approach is favored for its simplicity, cost-effectiveness, and suitability for high-throughput screening of numerous compounds. lek.com
However, the limitations of 2D models are significant. They often fail to replicate the complex three-dimensional (3D) architecture and the intricate cell-cell and cell-extracellular matrix interactions that occur in vivo. ijbs.commdpi.com This oversimplified environment can lead to altered cellular signaling pathways and responses to therapeutic agents that are not representative of the true physiological or pathological state. ijbs.com Consequently, promising results from 2D culture experiments may not translate to efficacy in more complex models or clinical settings. mdpi.com
Complex In Vitro Models (CIVMs) and Their Predictive Value
To bridge the gap between simplistic 2D cultures and in vivo systems, complex in vitro models (CIVMs) have emerged as a more physiologically relevant alternative. lek.comnih.gov CIVMs encompass a range of advanced 3D cell culture techniques, including spheroids, organoids, and organs-on-a-chip, that better mimic the multicellular environment and 3D structure of native tissues. nih.gov
These models can incorporate multiple cell types, components of the immune system, and even mechanical forces like fluid flow, thereby providing a more accurate representation of in vivo conditions. nih.gov The enhanced physiological correlation of CIVMs allows for a more predictive assessment of a compound's efficacy and potential toxicity. nih.govnih.gov For instance, studies have shown that cells grown in 3D cultures can exhibit different, and often increased, resistance to anticancer drugs compared to their 2D counterparts, highlighting the importance of these advanced models in preclinical drug evaluation. mdpi.comoncotarget.com The development and validation of CIVMs are often a collaborative effort involving biologists, engineers, and pathologists to ensure their robustness and define their specific applications in drug development. nih.gov
Application of In Vivo Animal Models
In vivo studies, conducted in living organisms, are a critical step in preclinical research to evaluate the systemic effects, efficacy, and safety of a potential therapeutic agent like this compound. numberanalytics.com These studies provide essential information that cannot be obtained from in vitro models alone.
Animal Model Selection for Specific Disease Indications
The choice of an appropriate animal model is paramount for the successful translation of preclinical findings to human clinical trials. researchgate.net The model must accurately replicate key aspects of the human disease, including its pathological features and underlying mechanisms. frontiersin.org
For inflammatory conditions like psoriasis, the imiquimod (B1671794) (IMQ)-induced mouse model is widely used as it demonstrates key characteristics of the human disease, such as skin thickening, scaling, and an inflammatory response mediated by T-helper cells. mdpi.com Research on a related compound, Cudraxanthone D, utilized this model to demonstrate its anti-inflammatory effects, suggesting its potential utility for studying this compound as well. mdpi.comresearchgate.net
In the context of immune-mediated diseases, various animal models exist for conditions like leukocyte adhesion deficiency and chronic granulomatous disease, including mouse and even larger animal models like cattle. nih.gov For neurological diseases such as multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model in mice is a standard for evaluating potential therapeutics. mdpi.com The selection of the species, such as mice or rats, also depends on factors like genetic purity, cost, and anatomical similarities to humans for the specific disease being studied. frontiersin.org
Table 1: Examples of Animal Models for Specific Disease Indications
| Disease Indication | Common Animal Model | Key Features |
| Psoriasis | Imiquimod-induced mouse model | Skin inflammation, keratinocyte hyperproliferation, Th-cell mediated immune response. mdpi.com |
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Inflammation and demyelination of the central nervous system. mdpi.com |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in rats | Joint inflammation and paw edema. mdpi.com |
| Leukocyte Adhesion Deficiency | Mouse and bovine models | High neutrophil counts, recurrent bacterial infections. nih.gov |
| Chronic Granulomatous Disease | Mouse models | Recurrent infections and inflammatory granulomas. nih.gov |
Pharmacokinetic and Pharmacodynamic Evaluations in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and the relationship between its concentration and therapeutic effect. researchgate.neteuropa.eu This information is critical for determining an effective dosing regimen. researchgate.net
PK/PD modeling can help optimize dose levels and intervals, potentially reducing the number of animal studies required. europa.eu These studies typically involve measuring drug concentrations in biological fluids and tissues over time and correlating these with a measurable biological response. europa.eu For example, in a study of a novel compound for autoimmune diseases, PK was investigated in both mice and rats to determine its half-life, while PD was assessed using disease-specific models like EAE in mice and collagen-induced arthritis in rats. mdpi.com
Differences in physiology and metabolism between animal species and humans must be carefully considered when translating PK/PD data. researchgate.net For instance, the half-life of a compound can vary significantly between mice and rats. mdpi.com
Table 2: Key Parameters in Preclinical Pharmacokinetic & Pharmacodynamic Studies
| Parameter | Description | Importance |
| Pharmacokinetics (PK) | ||
| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half. mdpi.com | Influences dosing frequency. |
| Cmax | The maximum concentration of the drug in the plasma. researchgate.net | Relates to efficacy and potential toxicity. |
| Tmax | The time at which Cmax is reached. researchgate.net | Indicates the rate of drug absorption. |
| Area Under the Curve (AUC) | The total exposure to a drug over a period of time. researchgate.net | Reflects the overall bioavailability of the drug. |
| Pharmacodynamics (PD) | ||
| EC50 | The concentration of a drug that produces 50% of the maximal effect. europa.eu | Measures the potency of the drug. |
| Emax | The maximum therapeutic effect a drug can produce. europa.eu | Indicates the efficacy of the drug. |
Considerations for Bridging Preclinical Findings to Potential Future Research Directions
The existing body of preclinical research on this compound, primarily from in vitro models, provides a strong foundation for its potential as a therapeutic agent. However, significant gaps must be addressed to bridge these initial findings to future translational research and potential clinical applications.
A primary limitation of the current research is the predominant use of in vitro and ex vivo assays, such as studies on washed human platelets or cancer cell lines. researchgate.netlsuhsc.edu While these models are excellent for initial screening and mechanistic elucidation, they lack the complexity of a whole biological system. Therefore, a critical next step is the validation of these findings in appropriate in vivo animal models. sci-hub.se For instance, the demonstrated anti-inflammatory and antioxidant properties could be investigated in rodent models of inflammation or oxidative stress-related diseases. rsc.orgresearchgate.net The potent antiplatelet activity warrants investigation in animal models of thrombosis to confirm its efficacy. researchgate.netfrontiersin.org
Future research should also aim to further elucidate the molecular mechanisms of action. Studies have implicated pathways such as NF-κB, MAPK, and the modulation of intracellular calcium, but the precise targets and interactions remain to be fully characterized. researchgate.netnih.govnih.gov Advanced preclinical models, such as patient-derived xenografts for cancer research or genetically modified animal models, could provide deeper insights into the compound's efficacy in a more clinically relevant context. nih.gov
Furthermore, exploring the structure-activity relationship of this compound by comparing its efficacy with other related xanthones isolated from Cudrania tricuspidata, such as Cudraxanthone L and Macluraxanthone B, could guide the synthesis of novel derivatives with improved potency or more favorable pharmacological properties. sci-hub.se Such studies are essential stepping-stones for any future consideration of this compound in clinical trials. sci-hub.se
Q & A
Q. What are the primary mechanisms by which CXB inhibits collagen-induced platelet aggregation?
CXB suppresses platelet aggregation through three interconnected pathways: (1) inhibition of intracellular calcium mobilization via phosphorylation of IP3 receptor type I (IP3RI) at Ser1756, reducing Ca²⁺ release from the endoplasmic reticulum ; (2) dose-dependent inhibition of thromboxane A2 (TXA2) production by blocking cPLA2 phosphorylation (Ser505) and p38MAPK activation, critical for arachidonic acid metabolism ; and (3) suppression of αIIb/β3 integrin activation, which reduces fibrinogen binding and fibronectin adhesion—key steps in platelet aggregation . These effects were quantified using flow cytometry (fibrinogen binding assays) and ELISA (TXB2 measurement) .
Q. What experimental methodologies are used to assess CXB's antiplatelet effects?
Standard protocols include:
- Platelet aggregation assays : Washed human platelets (10⁸/mL) are preincubated with CXB (10–40 μM) and stimulated with collagen (2.5 μg/mL) or thrombin (0.05 U/mL). Aggregation is measured via light transmission .
- Calcium mobilization : Fura 2-AM fluorescence detects [Ca²⁺]i levels in collagen-stimulated platelets .
- Western blotting : Phosphorylation states of IP3RI, cPLA2, p38MAPK, and VASP are analyzed to confirm signaling modulation .
- Cyclic nucleotide quantification : cAMP and cGMP levels are measured using enzyme immunoassays (EIAs) to evaluate CXB's impact on platelet inhibitory pathways .
Q. How does CXB modulate cyclic nucleotides (cAMP/cGMP) in platelets?
CXB increases cAMP and cGMP levels by 1.5- to 2-fold in collagen-stimulated platelets, likely through inhibition of phosphodiesterase (PDE) activity. Elevated cyclic nucleotides activate protein kinase A (PKA) and G (PKG), which phosphorylate VASP at Ser157/Ser239, inhibiting αIIb/β3 activation . This mechanism mirrors PDE inhibitors like cilostazol but with distinct upstream signaling effects .
Advanced Research Questions
Q. How can contradictory findings on CXB's calcium signaling effects be resolved across studies?
Discrepancies in calcium inhibition efficacy (e.g., partial vs. complete blockade) may arise from differences in:
- Collagen concentrations : Higher agonist doses (e.g., 5 μg/mL vs. 2.5 μg/mL) may overwhelm CXB's inhibitory capacity .
- Pretreatment duration : Shorter preincubation times (e.g., 1 min vs. 3 min) may limit CXB's interaction with IP3RI .
- Platelet preparation : Washed platelets vs. platelet-rich plasma (PRP) can alter CXB bioavailability due to plasma protein binding . Standardizing agonist concentrations and pretreatment protocols across experimental setups is critical for reproducibility.
Q. What strategies optimize CXB's in vitro experimental design to better predict in vivo efficacy?
Key considerations include:
- Physiological relevance : Testing CXB at its IC50 (27.8 μM for collagen-induced aggregation) alongside subtherapeutic doses .
- Dynamic flow conditions : Incorporating microfluidic chambers to simulate shear stress effects on platelet adhesion .
- Combination therapies : Co-administering CXB with low-dose aspirin or P2Y12 inhibitors to assess synergistic effects .
- Species-specific models : Validating results in murine or primate platelets to address interspecies variability in αIIb/β3 activation .
Q. How does CXB compare to other xanthones (e.g., steppogenin, isoderrone) in antiplatelet potency and mechanism?
CXB demonstrates superior inhibition of αIIb/β3 activation (64–97% suppression at 40 μM) compared to steppogenin (40–60%) and isoderrone (30–50%). This difference is attributed to CXB's dual modulation of Akt dephosphorylation and VASP phosphorylation, which are less pronounced in other xanthones . Dose-response curves and fibrin clot retraction assays (67% inhibition for CXB vs. 16% for Y27632 controls) further highlight its efficacy .
Q. What are the limitations of current CXB research in translational applications?
- Lack of in vivo models : Most studies use human platelets ex vivo; animal thrombosis models (e.g., FeCl3-induced arterial injury) are needed to assess CXB's bioavailability and safety .
- Unclear pharmacokinetics : CXB's stability, half-life, and metabolism in plasma remain uncharacterized .
- Off-target effects : High doses (≥40 μM) may non-specifically inhibit kinases beyond p38MAPK and Akt .
Methodological Guidance
Q. How should researchers validate CXB's specificity in signaling pathway inhibition?
- Pharmacological inhibitors : Use selective antagonists (e.g., SB203580 for p38MAPK) alongside CXB to isolate target effects .
- Knockdown/knockout models : CRISPR-Cas9-edited platelets lacking IP3RI or VASP can confirm pathway dependency .
- Dose-response profiling : Compare CXB's IC50 values across multiple pathways (e.g., 27.8 μM for aggregation vs. 18.4 μM for TXA2 inhibition) to identify primary targets .
Q. What statistical approaches are recommended for analyzing CXB's dose-dependent effects?
- ANOVA with Tukey–Kramer post hoc tests : Suitable for comparing multiple CXB concentrations against controls .
- Non-linear regression : Fit dose-response curves to calculate IC50/EC50 values using software like GraphPad Prism .
- Power analysis : Ensure sample sizes (n ≥ 4) are sufficient to detect ≥20% differences in aggregation rates at α = 0.05 .
Data Reproducibility & Transparency
Q. How can researchers address variability in platelet donor samples?
- Pooled platelets : Combine PRP from ≥5 donors to minimize individual variations in αIIb/β3 expression .
- Donor stratification : Exclude samples from individuals using NSAIDs or anticoagulants within 72 hours .
- Batch normalization : Express results as percentage inhibition relative to donor-matched controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
